molecular formula C14H14N2O4 B11539777 methyl 2,5-dimethyl-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate

methyl 2,5-dimethyl-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B11539777
M. Wt: 274.27 g/mol
InChI Key: ZNMYJAWCHLEZMB-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dimethyl-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired pyrrole derivative. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2 and 5 positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

Methyl 2,5-dimethyl-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,5-dimethyl-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    Methyl 2,5-dimethyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate: Similar structure but with the nitro group in a different position, affecting its electronic properties and reactivity.

Uniqueness

Methyl 2,5-dimethyl-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of both the nitrophenyl and carboxylate groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for targeted interactions in various applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

methyl 2,5-dimethyl-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H14N2O4/c1-8-12(13(9(2)15-8)14(17)20-3)10-5-4-6-11(7-10)16(18)19/h4-7,15H,1-3H3

InChI Key

ZNMYJAWCHLEZMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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